molecular formula C21H18N4O B12737670 Pyridine, 4-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- CAS No. 141078-97-9

Pyridine, 4-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)-

Cat. No.: B12737670
CAS No.: 141078-97-9
M. Wt: 342.4 g/mol
InChI Key: MAQKZACFIFXJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 4-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a triazole ring, which is further substituted with a phenoxymethyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridine ring and subsequent substitution reactions to attach the phenoxymethyl and 4-methylphenyl groups. The reaction conditions often involve the use of catalysts, such as transition metals, and may require specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as solvent choice and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Pyridine, 4-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Pyridine, 4-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, triggering specific signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 4-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)-
  • Imidazo[1,2-a]pyridines : These compounds share a similar heterocyclic structure and are used in similar applications.
  • Pyrrolidine-2,4-dione derivatives : These compounds have different core structures but can exhibit similar biological activities.

Uniqueness

Pyridine, 4-(4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

141078-97-9

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

4-[4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H18N4O/c1-16-7-9-18(10-8-16)25-20(15-26-19-5-3-2-4-6-19)23-24-21(25)17-11-13-22-14-12-17/h2-14H,15H2,1H3

InChI Key

MAQKZACFIFXJSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=NC=C3)COC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.